molecular formula C10H8ClF4NO B2465576 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2183350-88-9

2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2465576
CAS No.: 2183350-88-9
M. Wt: 269.62
InChI Key: MLJHEYUIAHLFSN-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro, fluoro, and trifluoroethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloro-6-fluoroaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired acetamide product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoroethyl groups enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)amine
  • 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)benzamide
  • 2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)propionamide

Uniqueness

2-(2-Chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its specific combination of chloro, fluoro, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF4NO/c11-7-2-1-3-8(12)6(7)4-9(17)16-5-10(13,14)15/h1-3H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJHEYUIAHLFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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